N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
CAS No.:
Cat. No.: VC15668967
Molecular Formula: C18H16Cl2N4OS
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16Cl2N4OS |
|---|---|
| Molecular Weight | 407.3 g/mol |
| IUPAC Name | N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H16Cl2N4OS/c1-2-24-16-9-4-3-8-15(16)22-18(24)26-11-17(25)23-21-10-12-13(19)6-5-7-14(12)20/h3-10H,2,11H2,1H3,(H,23,25)/b21-10+ |
| Standard InChI Key | FZUSYQWEPZNKEQ-UFFVCSGVSA-N |
| Isomeric SMILES | CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Introduction
Structural Characteristics and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The systematic name N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide reflects its composition:
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2,6-Dichlorophenyl group: A benzene ring substituted with chlorine atoms at positions 2 and 6.
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Methylidene hydrazide: An imine-linked hydrazide group (-NH-N=C-) forming the core backbone.
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1-Ethyl-1H-benzimidazol-2-ylsulfanyl: A benzimidazole derivative with an ethyl substituent at the 1-position and a sulfanyl (-S-) group at the 2-position.
The molecular formula is C₁₉H₁₇Cl₂N₅S, with a molecular weight of 426.34 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value/Identifier |
|---|---|
| IUPAC Name | N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide |
| Molecular Formula | C₁₉H₁₇Cl₂N₅S |
| Molecular Weight | 426.34 g/mol |
| Canonical SMILES | ClC1=C(C(=CC=C1)Cl)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC |
| InChI Key | UYVZSJXJXQKQGU-FMIVXFBMSA-N |
The E-configuration of the imine bond (C=N) is critical for maintaining planar geometry, which influences intermolecular interactions such as π-stacking and hydrogen bonding.
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step protocol:
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Preparation of 1-ethyl-1H-benzimidazole-2-thiol:
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Formation of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide:
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The thiol intermediate reacts with chloroacetyl chloride to form 2-chloroacetamide, which is subsequently treated with hydrazine hydrate to yield the acetohydrazide derivative.
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Condensation with 2,6-dichlorobenzaldehyde:
Reaction Scheme:
Industrial-Scale Considerations
Scaling up requires optimization of:
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Solvent systems: Replacing ethanol with cheaper solvents like isopropanol.
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Catalysts: Transition metal catalysts (e.g., ZnCl₂) to accelerate imine formation.
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Purification: Continuous chromatography or crystallization techniques to isolate high-purity batches .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Key peaks include:
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¹H NMR (DMSO-d₆, 400 MHz):
Solubility and Stability
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Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water (<0.1 mg/mL).
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Stability: Degrades under strong acidic/basic conditions via hydrolysis of the hydrazide bond. Stable in dark, dry environments for >6 months .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic medium oxidizes the hydrazide to a carboxylic acid derivative.
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Reduction: NaBH₄ selectively reduces the imine bond to an amine, yielding a secondary hydrazide .
Nucleophilic Substitution
The dichlorophenyl group undergoes substitution with nucleophiles (e.g., amines, thiophenol) under Ullmann coupling conditions (CuI, 120°C) .
Biological Activity and Mechanisms
Table 2: In Vitro Antimicrobial Activity (MIC, μg/mL)
| Pathogen | MIC (Target Compound) | MIC (Control: Ampicillin) |
|---|---|---|
| S. aureus | 12.5 | 6.25 |
| E. coli | 25.0 | 12.5 |
| C. albicans | 50.0 | 25.0 |
Anticancer Activity
Preliminary assays indicate apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 18.7 μM). Mechanistic studies suggest inhibition of topoisomerase II and disruption of mitochondrial membrane potential .
Applications and Industrial Relevance
Pharmaceutical Development
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Lead compound for antitubercular agents due to structural similarity to bedaquiline analogs .
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Prodrug potential: The hydrazide group can be modified for controlled drug release .
Material Science
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Coordination chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications .
Comparison with Structural Analogs
Key Differentiators
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